2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
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Overview
Description
2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide exhibits various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, reduce the expression of COX-2 and iNOS, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide in lab experiments is its potential therapeutic applications in various scientific research fields. However, one limitation is the lack of understanding of its mechanism of action, which hinders the development of more effective therapeutic strategies.
Future Directions
There are several future directions for the research of 2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide. These include:
1. Further investigation of its mechanism of action to develop more effective therapeutic strategies.
2. Exploration of its potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases.
3. Development of new synthetic methods to improve the yield and purity of the compound.
4. Study of its pharmacokinetics and pharmacodynamics to optimize its therapeutic use.
5. Investigation of its potential use as a drug delivery system for targeted therapy.
Conclusion:
In conclusion, 2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is a chemical compound that has shown potential therapeutic applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop more effective therapeutic strategies.
Synthesis Methods
The synthesis method of 2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide involves the reaction of 2-methylpropanimidamide with 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of the target compound with a yield of 55%.
Scientific Research Applications
2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12(2)17(21)18-14-7-5-6-13(10-14)15-11-20-9-4-3-8-16(20)19-15/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQBAYVLDKZFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=CN3CCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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